molecular formula C7H12O3 B2501372 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane CAS No. 111722-48-6

6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane

Cat. No.: B2501372
CAS No.: 111722-48-6
M. Wt: 144.17
InChI Key: DSQBODCCEIZOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is characterized by a spirocyclic structure containing three oxygen atoms and two methyl groups attached to the spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with formaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature range of 70-75°C under reduced pressure (12 Torr) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. The compound is typically purified through distillation or recrystallization techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Biological Activity

6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14O3
  • Molecular Weight : 158.19 g/mol
  • CAS Number : 5617-70-9

The primary mechanism of action for this compound involves its interaction with biological targets through the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzyme activity and inhibition of various biological pathways.

Target Enzymes

  • Type II Dihydrofolate Reductase : The compound has been identified as an inhibitor of this enzyme, which plays a crucial role in bacterial growth by participating in folate metabolism.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to inhibit the growth of several bacterial strains by targeting the dihydrofolate reductase pathway.

Case Studies

  • Study on Bacterial Inhibition :
    • Objective : To evaluate the antibacterial efficacy against Escherichia coli.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound demonstrated a notable inhibition zone compared to control groups.
  • Synergistic Effects with Other Antibiotics :
    • Objective : To investigate potential synergistic effects when combined with standard antibiotics.
    • Findings : Combinations of this compound with ampicillin showed enhanced antibacterial effects.

Data Tables

Biological ActivityTest OrganismInhibition Zone (mm)
AntibacterialE. coli15
AntibacterialStaphylococcus aureus12
Mechanism of ActionTarget EnzymeEffect
InhibitionType II Dihydrofolate ReductaseBacterial Growth Inhibition

Research Applications

The compound is being explored for various applications in:

  • Medicinal Chemistry : As a scaffold for developing new antibacterial agents.
  • Pharmaceutical Development : Potential use in formulations targeting resistant bacterial strains.

Properties

IUPAC Name

6,6-dimethyl-1,5,7-trioxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(2)8-3-7(4-9-6)5-10-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQBODCCEIZOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CO1)CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.